molecular formula C14H19O6P B14790359 Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate

Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate

Cat. No.: B14790359
M. Wt: 314.27 g/mol
InChI Key: HACPTHQDMADIBR-UHFFFAOYSA-N
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Description

Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate is an organic compound with the molecular formula C13H19O5P. It is a derivative of benzoic acid and contains a diethoxyphosphoryl group, making it a versatile compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 4-(bromomethyl)benzoate with triethylphosphite. The reaction is typically carried out under a nitrogen atmosphere at elevated temperatures (around 160°C) for a couple of hours. The excess triethylphosphite is then removed under vacuum to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for efficiency and yield, often involving continuous flow reactors and automated systems to ensure consistent quality and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphonic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate involves its interaction with specific molecular targets. The diethoxyphosphoryl group can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-(bromomethyl)benzoate
  • Triethyl phosphite
  • Methyl p-toluate

Uniqueness

Methyl 4-(2-(diethoxyphosphoryl)acetyl)benzoate is unique due to its diethoxyphosphoryl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound in various synthetic and industrial applications .

Properties

Molecular Formula

C14H19O6P

Molecular Weight

314.27 g/mol

IUPAC Name

methyl 4-(2-diethoxyphosphorylacetyl)benzoate

InChI

InChI=1S/C14H19O6P/c1-4-19-21(17,20-5-2)10-13(15)11-6-8-12(9-7-11)14(16)18-3/h6-9H,4-5,10H2,1-3H3

InChI Key

HACPTHQDMADIBR-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=C(C=C1)C(=O)OC)OCC

Origin of Product

United States

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